molecular formula C33H27N3Na2O9S2 B12703978 Disodium 5-(benzoylamino)-3-((3-(4-(tert-butyl)phenoxy)phenyl)azo)-4-hydroxynaphthalene-2,7-disulphonate CAS No. 84559-89-7

Disodium 5-(benzoylamino)-3-((3-(4-(tert-butyl)phenoxy)phenyl)azo)-4-hydroxynaphthalene-2,7-disulphonate

Cat. No.: B12703978
CAS No.: 84559-89-7
M. Wt: 719.7 g/mol
InChI Key: CJYQTRVFBDJIDD-UHFFFAOYSA-L
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Description

Systematic IUPAC Name and Structural Representation

The systematic IUPAC name for this compound is disodium 5-benzamido-3-[[3-(4-tert-butylphenoxy)phenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate . This name reflects the compound’s intricate architecture:

  • A naphthalene core substituted at positions 2 and 7 with sulfonate groups (-SO₃⁻).
  • A benzoylamino (-NHCOC₆H₅) group at position 5.
  • An azo (-N=N-) bridge at position 3 linking to a 3-(4-tert-butylphenoxy)phenyl moiety.
  • A hydroxyl (-OH) group at position 4.

The structural representation in SMILES format is:
CC(C)(C)C1=CC=C(C=C1)OC2=CC=CC(=C2)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C5=CC=CC=C5)O.[Na+].[Na+].

Table 1: Key Structural Features

Feature Position Functional Group
Naphthalene core - Aromatic system
Sulfonate groups 2, 7 -SO₃⁻ (deprotonated sulfonic acid)
Benzoylamino group 5 -NHCOC₆H₅
Azo bridge 3 -N=N-
Hydroxyl group 4 -OH
tert-Butylphenoxy moiety 3' -O-C₆H₄-C(CH₃)₃

CAS Registry Number and Alternative Identifiers

The compound’s CAS Registry Number is 84559-89-7 . Additional identifiers include:

  • EC Number : 283-175-8 (cited in some databases but requires verification)
  • Chemicalbook ID : CB1935754
  • Synonym : C.I. Acid Red 131 (for structurally similar azo dyes).

No officially recognized trivial names exist for this compound due to its synthetic specificity. Regulatory databases classify it under complex azo dye categories, often referencing its sulfonic acid derivatives.

Molecular Formula and Weight Calculations

The molecular formula is C₃₃H₂₇N₃Na₂O₉S₂ , with a molecular weight of 719.7 g/mol .

Table 2: Molecular Weight Breakdown

Element Quantity Atomic Weight (g/mol) Contribution (g/mol)
C 33 12.01 396.33
H 27 1.008 27.22
N 3 14.01 42.03
Na 2 22.99 45.98
O 9 16.00 144.00
S 2 32.07 64.14
Total - - 719.70

The sodium counterions account for 6.4% of the total molecular weight, critical for the compound’s solubility in polar solvents.

Sulfonic Acid Group Configuration and Tautomerism

The compound contains two sulfonic acid groups at positions 2 and 7 of the naphthalene ring, which exist as deprotonated sulfonate anions (-SO₃⁻) due to the disodium salt formulation. This configuration enhances water solubility and stabilizes the molecule through electrostatic interactions.

Tautomerism is theoretically possible at the hydroxyl group (position 4) and the azo bridge (position 3). For example:

  • Keto-enol tautomerism : The hydroxyl group at position 4 may tautomerize to a keto form, though this is suppressed by the electron-withdrawing sulfonate groups.
  • Azo-hydrazone tautomerism : The azo group (-N=N-) could shift to a hydrazone form (-NH-N=), but steric hindrance from the bulky tert-butylphenoxy moiety likely limits this.

Table 3: Tautomeric Possibilities

Tautomer Type Functional Group Likelihood Rationale
Keto-enol -OH at C4 Low Stabilized by conjugation with azo
Azo-hydrazone -N=N- at C3 Very Low Steric hindrance from tert-butyl

Properties

CAS No.

84559-89-7

Molecular Formula

C33H27N3Na2O9S2

Molecular Weight

719.7 g/mol

IUPAC Name

disodium;5-benzamido-3-[[3-(4-tert-butylphenoxy)phenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate

InChI

InChI=1S/C33H29N3O9S2.2Na/c1-33(2,3)22-12-14-24(15-13-22)45-25-11-7-10-23(18-25)35-36-30-28(47(42,43)44)17-21-16-26(46(39,40)41)19-27(29(21)31(30)37)34-32(38)20-8-5-4-6-9-20;;/h4-19,37H,1-3H3,(H,34,38)(H,39,40,41)(H,42,43,44);;/q;2*+1/p-2

InChI Key

CJYQTRVFBDJIDD-UHFFFAOYSA-L

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=CC=CC(=C2)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C5=CC=CC=C5)O.[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Step 1: Preparation of Naphthalene Derivative

  • Begin with a naphthalene precursor containing hydroxyl and sulfonic acid groups.
  • Sulfonation is achieved by reacting naphthalene with concentrated sulfuric acid under controlled temperatures to introduce sulfonic acid functionalities.

Step 2: Azo Coupling Reaction

  • The azo linkage is formed by diazotization of an aromatic amine (e.g., aniline derivative) using sodium nitrite in acidic conditions.
  • The diazonium salt is then coupled with the naphthalene derivative under alkaline conditions to form the azo bond.

Step 3: Introduction of Benzoylamino Group

  • Benzoylation is performed by reacting the intermediate compound with benzoyl chloride in the presence of a base (e.g., pyridine or sodium hydroxide). This step introduces the benzoylamino group.

Step 4: Incorporation of tert-Butylphenoxy Substituent

  • The tert-butylphenoxy group is introduced via etherification. This involves reacting the compound with tert-butylphenol under catalytic conditions (e.g., using potassium carbonate or phase-transfer catalysts).

Step 5: Final Neutralization

  • The disodium salt form is obtained by neutralizing the acidic product with sodium hydroxide or sodium carbonate. This ensures solubility and stability for dye applications.

Reaction Conditions

Step Reagents Conditions Outcome
Sulfonation Naphthalene + H₂SO₄ Controlled temperature (100–150°C) Sulfonic acid groups introduced
Diazotization Aromatic amine + NaNO₂ Acidic medium (HCl, <5°C) Formation of diazonium salt
Azo Coupling Diazotized amine + naphthalene Alkaline medium (NaOH, pH ~8–10) Formation of azo bond
Benzoylation Benzoyl chloride + base Room temperature Introduction of benzoylamino group
Etherification tert-butylphenol + catalyst Elevated temperature (~80–120°C) Addition of tert-butylphenoxy substituent
Neutralization Sodium hydroxide/carbonate Ambient temperature Formation of disodium salt

Analysis and Optimization

Yield Optimization

To maximize yield:

  • Maintain precise temperature control during sulfonation and diazotization steps.
  • Use high-purity reagents to minimize side reactions.

Purity Analysis

Purity can be assessed using:

Environmental Considerations

Azo dyes can metabolize into potentially carcinogenic compounds like benzidine. Proper waste management protocols are essential during synthesis to minimize environmental impact.

Applications

This compound's unique structure enhances its reactivity in dye chemistry, making it suitable for:

  • Textile dyeing
  • Organic material synthesis
  • Analytical applications in spectrophotometry.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, leading to the formation of quinone derivatives.

    Reduction: Reduction of the azo group can yield aromatic amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium dithionite, zinc dust in acidic conditions.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

    Oxidation Products: Quinones.

    Reduction Products: Aromatic amines.

    Substitution Products: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Disodium 5-(benzoylamino)-3-((3-(4-(tert-butyl)phenoxy)phenyl)azo)-4-hydroxynaphthalene-2,7-disulphonate is a complex azo compound with various applications in scientific research and industry. This article explores its applications, particularly in the fields of analytical chemistry, biochemistry, and material sciences.

Chemical Properties and Structure

This compound is characterized by its azo group, which is known for its vibrant color properties. The presence of sulfonate groups enhances its solubility in water, making it suitable for various applications where aqueous solutions are required. Its structural formula can be represented as follows:C24H24N4Na2O6S2\text{C}_{24}\text{H}_{24}\text{N}_4\text{Na}_2\text{O}_6\text{S}_2

Analytical Chemistry

The compound is widely used as a dye in spectrophotometric analyses due to its strong absorbance properties. It serves as a chromogenic reagent for the detection of various analytes, including metal ions and biomolecules. Its high molar absorptivity allows for sensitive detection limits, making it valuable in trace analysis.

Biochemical Applications

In biochemistry, this compound has been employed in enzyme assays and as a substrate for various biochemical reactions. Its azo structure can undergo reduction reactions, which are utilized in studying enzymatic activity related to azo dye degradation.

Material Sciences

The compound's properties make it suitable for use in the development of colored polymers and coatings. Its incorporation into polymer matrices can impart UV stability and enhance the aesthetic qualities of materials. Studies have shown that such azo compounds can improve the thermal stability of polymers when used as additives.

Case Study 1: Environmental Monitoring

A study utilized this compound as a marker for tracking the degradation of azo dyes in wastewater treatment processes. The compound's stability under various pH conditions allowed researchers to monitor its breakdown products effectively, providing insights into the efficiency of biological treatment methods.

Case Study 2: Antimicrobial Activity

Research has investigated the antimicrobial properties of this compound against various bacteria and fungi. In vitro tests demonstrated that it exhibited significant inhibitory effects on pathogenic strains, suggesting potential applications in developing antimicrobial agents or preservatives.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application. For example, in dyeing processes, the compound binds to fibers through ionic and hydrogen bonding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Azo-Naphthalene Derivatives

Compound A : Tetrasodium 5-(benzoylamino)-3-((5-((4-chloro-6-((4-sulphonatophenyl)amino)-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)azo)-4-hydroxynaphthalene-2,7-disulphonate
  • Key Differences :
    • Contains a triazine ring and chlorophenyl group , introducing additional reactive sites.
    • Four sulfonate groups (vs. two in the target compound), increasing water solubility.
    • Molecular weight: ~1,076 g/mol (tetrasodium salt), significantly higher than the target compound .
  • Functional Implications: Triazine groups enhance binding to cellulose in textiles, improving dye fastness.
Compound B : Disodium 4-amino-5-hydroxy-3-[(3-nitrophenyl)diazenyl]-6-(phenyldiazenyl)naphthalene-2,7-disulphonate
  • Key Differences: Features two azo groups and a nitro substituent (electron-withdrawing). Amino and hydroxy groups at positions 4 and 5, enabling chelation with metal ions.
  • Functional Implications :
    • Nitro groups shift absorption spectra toward longer wavelengths (bathochromic effect), altering color intensity.
    • Reduced lightfastness compared to the target compound due to nitro group instability .
Compound C : Disodium 5-(benzoylamino)-3-[[2-(2-methylphenoxy)phenyl]azo]-4-hydroxynaphthalene-2,7-disulphonate
  • Key Differences: Methylphenoxy substituent (less bulky than tert-butyl).
  • Functional Implications :
    • Lower thermal stability compared to the target compound’s tert-butyl group, which resists degradation .

Structural and Spectral Comparisons

Table 1: Key Structural and Property Differences
Property Target Compound Compound A Compound B
Sulfonate Groups 2 (disodium) 4 (tetrasodium) 2 (disodium)
Substituents tert-butyl phenoxy Triazine, chlorophenyl Nitrophenyl, phenyldiazenyl
Molecular Weight (g/mol) 675.73 ~1,076 ~585
Solubility Moderate (two sulfonates) High (four sulfonates) Moderate
Electron Effects Electron-donating (tert-butyl) Electron-withdrawing (Cl) Electron-withdrawing (NO₂)
Spectral Analysis (NMR Insights):
  • highlights that substituents in regions A (positions 39–44) and B (29–36) cause distinct chemical shift variations in NMR spectra. For example, the tert-butyl group in the target compound creates a unique shielding environment compared to methyl or cyclohexyl groups in analogs .

Ecological and Industrial Considerations

  • The target compound’s tert-butyl group could increase persistence due to steric hindrance against degradation .
  • Applications: The target compound’s balance of solubility and stability suits it for inks and coatings. Compound A’s triazine moiety makes it preferable for textile dyeing, while Compound B’s nitro group limits its use to non-lightfast applications .

Biological Activity

Disodium 5-(benzoylamino)-3-((3-(4-(tert-butyl)phenoxy)phenyl)azo)-4-hydroxynaphthalene-2,7-disulphonate, commonly referred to as a benzidine-congener dye, exhibits significant biological activity that has been the subject of various studies. This compound is primarily known for its applications in dyeing and has implications in human health and environmental safety.

  • Molecular Formula : C₃₅H₂₉N₃O₉S₂.2Na
  • Molecular Weight : 745.729 g/mol
  • Structure : The compound features a complex structure with multiple functional groups, including azo and sulfonate groups, which contribute to its solubility and reactivity.

Biological Activity

  • Toxicological Profile :
    • The compound has been assessed for its potential toxicity and carcinogenicity. Studies indicate that certain azo dyes can undergo metabolic reduction to form aromatic amines, which are known to be carcinogenic .
    • The International Agency for Research on Cancer (IARC) classifies some benzidine-based dyes as Group 1 carcinogens, highlighting the need for careful handling and regulation of such compounds in industrial applications .
  • Ecotoxicological Impact :
    • Ecotoxicological assessments have shown that azo dyes can have detrimental effects on aquatic life. The degradation products of these dyes may exhibit higher toxicity than the parent compounds, necessitating further research into their environmental fate and impact .
  • Cellular Effects :
    • In vitro studies have demonstrated that exposure to benzidine-congener dyes can lead to oxidative stress in cells, promoting DNA damage and apoptosis. This suggests a mechanism by which these compounds may contribute to carcinogenesis .

Case Study 1: Human Health Assessment

A comprehensive assessment conducted by the Australian government evaluated the health impacts of various benzidine-congener dyes, including this compound. The study found evidence linking exposure to these dyes with increased risks of bladder cancer among workers in dye manufacturing industries .

Case Study 2: Environmental Impact

Research published in environmental toxicology journals has highlighted the persistence of azo dyes in wastewater treatment plants. A study indicated that while primary treatment methods reduce dye concentrations, significant amounts remain bioavailable, posing risks to aquatic ecosystems .

Data Table: Summary of Biological Activities

Activity TypeFindings
Carcinogenicity Potentially carcinogenic due to metabolic conversion to aromatic amines .
Ecotoxicity Toxic effects on aquatic organisms; degradation products may be more harmful .
Cellular Damage Induces oxidative stress and DNA damage in cell cultures .
Regulatory Status Subject to strict regulations due to health risks associated with exposure .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this azo-naphthalene disulphonate compound, and how can purity be ensured?

  • Methodological Answer : The synthesis involves azo coupling between aromatic amines and hydroxyl-substituted naphthalene derivatives. A reflux method under acidic conditions (e.g., glacial acetic acid) is recommended for diazonium salt formation, followed by coupling with the naphthalene backbone. Purification typically involves recrystallization from ethanol or methanol and vacuum filtration to remove unreacted precursors. Purity can be verified via HPLC with UV-Vis detection (λ = 480–520 nm for azo chromophores) and elemental analysis (C, H, N, S) to confirm stoichiometry .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and stability?

  • Methodological Answer :

  • UV-Vis Spectroscopy : Confirms π→π* transitions of the azo group (absorbance ~500 nm) and monitors photodegradation under varying pH/light conditions.
  • FT-IR : Identifies sulfonate (S=O, ~1180–1250 cm⁻¹), hydroxyl (O-H, ~3200–3600 cm⁻¹), and azo (N=N, ~1400–1600 cm⁻¹) functional groups.
  • NMR : ¹H and ¹³C NMR (D₂O/DMSO-d₆) resolve aromatic protons and tert-butyl group signals (δ ~1.3 ppm for C(CH₃)₃).
  • Mass Spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns .

Q. How does pH influence the compound’s aqueous stability and solubility?

  • Methodological Answer : The disulphonate groups confer high solubility in neutral-to-alkaline conditions (pH 7–12). Stability studies should use buffered solutions (e.g., phosphate or borate buffers) with UV-Vis monitoring over 24–72 hours. Acidic conditions (pH < 4) may protonate sulfonate groups, reducing solubility and increasing aggregation risks. Turbidity measurements and dynamic light scattering (DLS) can quantify precipitation .

Advanced Research Questions

Q. What advanced analytical methods are suitable for detecting this compound in environmental matrices (e.g., wastewater)?

  • Methodological Answer :

  • Solid-Phase Extraction (SPE) : Use Oasis HLB cartridges (60 mg, 3 cc) preconditioned with methanol and water. Adjust sample pH to 7–8 before loading 100 mL of filtered wastewater. Elute with methanol:2-propanol (9:1 v/v) and concentrate under nitrogen.
  • LC-MS/MS : Employ a C18 column (2.6 µm, 100 Å) with a gradient of 0.1% formic acid in water/acetonitrile. Monitor transitions for the [M-2Na]²⁻ ion (exact m/z depends on molecular weight) using negative ionization mode. Internal standards (e.g., deuterated azo dyes) improve quantification accuracy .

Q. How can researchers address contradictions in reported photodegradation rates for this compound?

  • Methodological Answer : Replicate studies under standardized conditions (e.g., ISO 11348-2 for light exposure) while controlling variables:

  • Light source : Simulated sunlight (300–800 nm) vs. UV lamps (254 nm).
  • Matrix effects : Compare degradation in ultrapure water vs. wastewater (organic matter may quench reactive oxygen species).
  • Analytical consistency : Use LC-MS instead of UV-Vis alone to differentiate parent compounds from degradation byproducts. Statistical tools (e.g., ANOVA) can identify significant deviations .

Q. What metal-complexation behaviors are expected, and how can they be exploited in sensing applications?

  • Methodological Answer : The azo and hydroxyl groups act as chelating sites for transition metals (e.g., Cu²⁺, Fe³⁺). Titrate the compound with metal salts in ethanol/water (1:1) and monitor spectral shifts via UV-Vis. Job’s plot analysis determines stoichiometry (likely 1:1 or 1:2). Applications include colorimetric sensors for heavy metals in environmental samples .

Q. What theoretical frameworks guide the study of this compound’s environmental fate?

  • Methodological Answer : Apply the Quantitative Structure-Activity Relationship (QSAR) model to predict biodegradation and bioaccumulation. Use software like EPI Suite™ with input parameters: logP (-3.5 to -2.5 for disulphonates), molecular weight (~700 g/mol), and topological polar surface area (>140 Ų). Experimental validation via OECD 301D (closed bottle test) assesses aerobic degradation .

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